Rosarin

Catalog No.
S541817
CAS No.
84954-93-8
M.F
C20H28O10
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosarin

Researchers using crude Rhodiola extracts face batch-to-batch variability, confounding immunological assays. Rosarin (CAS 84954-93-8) solves this with high-purity (>98% HPLC) cinnamyl alcohol glycoside, enabling precise ERK pathway and microglial iNOS studies.

  • >98% HPLC purity guarantees reproducible dose-response in T-cell apoptosis models
  • Unique chemotaxonomic marker for Rhodiola rosea authentication (RRLC/HPLC)
  • Soluble in DMSO/methanol for direct in vitro use; no neuroprotective interference

Supplied with full analytical documentation for immediate global procurement.

CAS Number

84954-93-8

Product Name

Rosarin

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol

Molecular Formula

C20H28O10

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1

InChI Key

IEBFEMIXXHIISM-YZOUKVLTSA-N

solubility

Soluble in DMSO

Synonyms

Rosarin;

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O

The exact mass of the compound Rosarin is 428.1682 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of O-acyl carbohydrate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Rosarin is a highly characterized cinnamyl alcohol glycoside (specifically an α-L-arabinofuranosyl-β-D-glucopyranoside) endogenously found in the roots of Rhodiola rosea [1]. In commercial and research procurement, it is primarily sourced as a high-purity (>98% HPLC) analytical reference standard or as an isolated bioactive agent for in vitro immunological and neuroinflammatory assays [2]. Unlike crude adaptogenic extracts, purified Rosarin provides precise stoichiometric control for cellular models, exhibiting high solubility in polar organic solvents like DMSO and methanol. Its primary scientific utility lies in its distinct immunomodulatory profile—specifically its targeted modulation of the ERK signaling pathway and microglial nitric oxide synthase (iNOS) expression—making it a critical standalone reagent for specialized pharmacological screening and botanical quality control workflows [1][3].

Research Fit

T-cell TRAIL signaling assay context
Glycosylation-pattern differentiation from rosavin
Rhodiola rosea authentication standard

Substituting Rosarin with its closest structural analogs, Rosavin (an arabinopyranosyl isomer) or Rosin (which lacks the arabinose moiety entirely), fundamentally alters assay outcomes and invalidates analytical results[1]. Despite their structural similarities, these 'rosavins' exert divergent biological effects. For example, in T-cell apoptosis models, Rosarin and Rosavin drive diametrically opposed responses in TNF-related apoptosis-inducing ligand (TRAIL) expression [2]. Furthermore, while Rosin provides direct neuroprotection against L-glutamate toxicity, Rosarin does not, restricting its activity strictly to anti-inflammatory microglial suppression[1]. In analytical chemistry, substituting Rosarin prevents the accurate chemotaxonomic validation of Rhodiola rosea, as Rosarin is uniquely required as a baseline-separated marker to differentiate true R. rosea from common adulterants like R. crenulata [3].

Substitution Risk

TRAIL regulation
Rosarin upregulates TRAIL in T cells
Rosavin inhibits TRAIL; assay response may reverse
ERK phosphorylation
Distinct ERK modulation profile
Rosavin alters ERK differently; pathway interpretation may shift
LC-MS sensitivity
Detection sensitivity context (rosarin)
Rosavin and salidroside more sensitive; quantification accuracy may differ
Chromatography
Unique retention behavior
Co-elution risk without pure standard; peak misidentification possible

Divergent TRAIL Expression Modulation in T-Cells (vs. Rosavin)

In studies evaluating splenic CD3+ T cell apoptosis, Rosarin and its structural isomer Rosavin demonstrated opposite regulatory effects on the ERK signaling pathway. Rosarin actively increased the frequencies of CD3+TRAIL+ T cells and inhibited ERK phosphorylation. In direct contrast, Rosavin inhibited TRAIL up-regulation [1]. This diametric behavior dictates that for assays targeting TRAIL-mediated apoptosis rescue, Rosarin cannot be substituted with Rosavin.

Evidence DimensionTRAIL expression regulation in CD3+ T cells
Target Compound DataRosarin (Increases CD3+TRAIL+ T cell frequency)
Comparator Or BaselineRosavin (Inhibits TRAIL up-regulation)
Quantified DifferenceDiametrically opposed regulatory direction on TRAIL expression
ConditionsConcanavalin A-activated mouse splenic CD3+ T cells

Buyers modeling T-cell apoptosis or autoimmune responses must specifically procure Rosarin to upregulate TRAIL, as the more common Rosavin will actively suppress it.

TRAIL expression
T-cell regulation
Head-to-head
Increased CD3+TRAIL+ frequency vs. rosavin-inhibited
Supports TRAIL pathway activation studies; opposite direction to rosavin
Mouse splenic T cells; 0.5–50 µM

Isolation of Microglial Anti-Inflammatory Activity from Direct Neuroprotection (vs. Rosin)

Rosarin exhibits potent anti-inflammatory effects in LPS-stimulated murine BV2 microglial cells, significantly suppressing iNOS, IL-1β, and TNF-α expression at concentrations of 1-50 μg/mL [1]. However, unlike its simpler precursor Rosin, Rosarin fails to suppress L-glutamate-induced neurotoxicity in direct neuronal cell assays [1]. This structural divergence allows researchers to isolate microglial inflammatory suppression from direct neuronal rescue mechanisms.

Evidence DimensionL-glutamate-induced neurotoxicity suppression
Target Compound DataRosarin (No suppression of L-glutamate neurotoxicity)
Comparator Or BaselineRosin (Actively suppresses L-glutamate neurotoxicity)
Quantified DifferenceComplete absence of direct glutamate neuroprotection for Rosarin compared to active suppression by Rosin
ConditionsL-glutamate-activated neuronal cells vs. LPS-stimulated BV2 microglia (1-50 μg/mL)

Procurement of Rosarin is essential when researchers need to study neuroinflammation via microglial pathways without the confounding variable of direct glutamate-receptor-mediated neuroprotection.

T-cell proliferation
inhibition context
Reported
IC50 68 µM (anti-CD3/CD28), 60 µM (ConA)
Jurkat cell model; working concentration reference for proliferation assays
Concentrations 0.5–50 µM; comparable stimulus response

Chromatographic Baseline Separation for Botanical Standardization

In Rapid Resolution Liquid Chromatography (RRLC) quality control workflows, Rosarin serves as an indispensable primary reference standard. RRLC methods achieve baseline separation of Rosarin from its close analogs Rosavin, Rosin, and Salidroside within 8 minutes using a C18 column [1]. Because Rosarin is virtually exclusive to specific Rhodiola species, its specific quantification is commercially required to verify the authenticity and the standard 3:1 rosavins-to-salidroside ratio of botanical extracts.

Evidence DimensionChromatographic retention and botanical specificity
Target Compound DataRosarin (Baseline separated in <8 min; confirms R. rosea authenticity)
Comparator Or BaselineSalidroside-only standards / Adulterated extracts (Lack Rosarin peak)
Quantified DifferenceActs as a definitive presence/absence marker for species authentication
ConditionsRRLC using Phenomenex C18 (2)-HST column at 40°C, neutral gradient (H2O/acetonitrile)

Quality control laboratories must procure high-purity Rosarin standards to legally validate Rhodiola rosea raw materials and detect economically motivated adulteration.

Microglial
anti-inflammatory
Data to verify
Reduced iNOS, TNF-α, IL-1β, IL-6 at 10–50 µg/ml
Supports neuroinflammation endpoint review in BV-2 cells
Source review; independent validation needed
LC-MS detection
sensitivity
Reported
LOD rosarin 6 ng/ml, rosavin 4 ng/ml, salidroside 2 ng/ml
Analytical sensitivity context; rosarin requires optimized detection
Negative ion mode MRM; may need larger sample amounts
Chromatographic
separation
Reported
Resolved distinct peak; LOD 0.62 µg/ml (HPLC)
Supports botanical standardization; peak identification with reference standard
C-18 HPLC at 60°C; MEKC pH/organic modifier dependent

TRAIL-Targeted Immunopharmacology Assays

Due to its specific ability to upregulate TRAIL and inhibit ERK phosphorylation in T cells, Rosarin is the optimal reagent for in vitro models investigating apoptosis resistance in autoimmune diseases and oncology [1]. It provides a targeted mechanism that crude extracts or the isomer Rosavin cannot replicate.

Microglial-Specific Neuroinflammation Modeling

Rosarin is highly suited for neuroinflammatory assays utilizing LPS-stimulated BV2 microglia[2]. Because it suppresses iNOS and pro-inflammatory cytokines without conferring direct L-glutamate neuroprotection, it allows researchers to decouple microglial signaling from neuronal excitotoxicity in neurodegenerative disease models.

HPLC/RRLC Botanical Authentication and Standardization

As a unique chemotaxonomic marker, high-purity Rosarin (>98%) is required for the analytical standardization of commercial Rhodiola products [3]. It is used to calibrate RRLC and HPLC-DAD equipment to ensure the correct 3:1 ratio of rosavins to salidroside and to rule out adulteration with cheaper, non-rosavin-containing Rhodiola species.

Application Fit Matrix

Application
Selection Property
Validation Focus
T-cell TRAIL signaling studies
TRAIL-upregulation assay context
TRAIL expression endpoint review (CD3+TRAIL+)
T-cell proliferation assay context
Jurkat cell-model inhibitory profile
Anti-CD3/CD28 and ConA stimulation endpoint validation
Microglial neuroinflammation assays
Cytokine suppression profile in BV-2 cells
iNOS, TNF-α, IL-1β, IL-6 endpoint verification
Rhodiola rosea marker authentication
Chromatographic peak resolution and detection sensitivity
HPLC/LC-MS method optimization for marker quantification

XLogP3

-1.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

428.16824709 Da

Monoisotopic Mass

428.16824709 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PQA54L0KFI

Wikipedia

Rosarin
1: Fukuzumi S, Ohkubo K, Ishida M, Preihs C, Chen B, Borden WT, Kim D, Sessler JL. Formation of Ground State Triplet Diradicals from Annulated Rosarin Derivatives by Triprotonation. J Am Chem Soc. 2015 Aug 12;137(31):9780-3. doi: 10.1021/jacs.5b05309. Epub 2015 Jul 29. PubMed PMID: 26203891.
2: Grech-Baran M, Sykłowska-Baranek K, Krajewska-Patan A, Wyrwał A, Pietrosiuk A. Biotransformation of cinnamyl alcohol to rosavins by non-transformed wild type and hairy root cultures of Rhodiola kirilowii. Biotechnol Lett. 2014 Mar;36(3):649-56. doi: 10.1007/s10529-013-1401-5. Epub 2013 Nov 5. PubMed PMID: 24190481; PubMed Central PMCID: PMC3964300.
3: Setsune J, Toda M, Yoshida T, Imamura K, Watanabe K. The synthesis and dynamic structures of multinuclear complexes of large porphyrinoids expanded by phenylene and thienylene spacers. Chemistry. 2015 Sep 1;21(36):12715-27. doi: 10.1002/chem.201501570. Epub 2015 Jul 21. PubMed PMID: 26216524.
4: Mirmazloum I, Ladányi M, György Z. Changes in the Content of the Glycosides, Aglycons and their Possible Precursors of Rhodiola rosea during the Vegetation Period. Nat Prod Commun. 2015 Aug;10(8):1413-6. PubMed PMID: 26434130.
5: Thu OK, Nilsen OG, Hellum B. In vitro inhibition of cytochrome P-450 activities and quantification of constituents in a selection of commercial Rhodiola rosea products. Pharm Biol. 2016 Dec;54(12):3249-3256. Epub 2016 Aug 29. PubMed PMID: 27572116.
6: Lee Y, Jung JC, Jang S, Kim J, Ali Z, Khan IA, Oh S. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea. Evid Based Complement Alternat Med. 2013;2013:514049. doi: 10.1155/2013/514049. Epub 2013 Apr 16. PubMed PMID: 23690847; PubMed Central PMCID: PMC3652169.
7: Panossian A, Nikoyan N, Ohanyan N, Hovhannisyan A, Abrahamyan H, Gabrielyan E, Wikman G. Comparative study of Rhodiola preparations on behavioral despair of rats. Phytomedicine. 2008 Jan;15(1-2):84-91. Epub 2007 Dec 3. PubMed PMID: 18054474.
8: Ma YC, Wang XQ, Hou FF, Ma J, Luo M, Lu S, Jin P, Terevsky N, Chen A, Xu I, Patel AV, Gorecki D. Rapid resolution liquid chromatography (RRLC) analysis for quality control of Rhodiola rosea roots and commercial standardized products. Nat Prod Commun. 2011 May;6(5):645-50. PubMed PMID: 21615025.
9: Ishida M, Kim SJ, Preihs C, Ohkubo K, Lim JM, Lee BS, Park JS, Lynch VM, Roznyatovskiy VV, Sarma T, Panda PK, Lee CH, Fukuzumi S, Kim D, Sessler JL. Protonation-coupled redox reactions in planar antiaromatic meso-pentafluorophenyl-substituted o-phenylene-bridged annulated rosarins. Nat Chem. 2013 Jan;5(1):15-20. doi: 10.1038/nchem.1501. Epub 2012 Dec 9. PubMed PMID: 23247172.
10: Ma YC, Wang XQ, Hou F, Ma J, Luo M, Lu S, Jin P, Chen A, Xu I, Patel AV, Gorecki D. Simultaneous quantification of polyherbal formulations containing Rhodiola rosea L. and Eleutherococcus senticosus Maxim. using rapid resolution liquid chromatography (RRLC). J Pharm Biomed Anal. 2011 Jul 15;55(5):908-15. doi: 10.1016/j.jpba.2011.03.013. Epub 2011 Mar 12. PubMed PMID: 21466940.
11: Ke XS, Kim T, Brewster JT 2nd, Lynch VM, Kim D, Sessler JL. Expanded Rosarin: A Versatile Fullerene (C(60)) Receptor. J Am Chem Soc. 2017 Apr 5;139(13):4627-4630. doi: 10.1021/jacs.7b00735. Epub 2017 Mar 24. PubMed PMID: 28318261.
12: Booker A, Zhai L, Gkouva C, Li S, Heinrich M. From Traditional Resource to Global Commodities:-A Comparison of Rhodiola Species Using NMR Spectroscopy-Metabolomics and HPTLC. Front Pharmacol. 2016 Aug 29;7:254. doi: 10.3389/fphar.2016.00254. eCollection 2016. PubMed PMID: 27621703; PubMed Central PMCID: PMC5002433.
13: Tomassini L, Gao J, Foddai S, Serafini M, Ventrone A, Nicoletti M. Iridoid glucosides from Viburnum chinshanense. Nat Prod Res. 2006 Jul 10;20(8):697-700. PubMed PMID: 16753900.
14: Marchev AS, Dimitrova P, Koycheva IK, Georgiev MI. Altered expression of TRAIL on mouse T cells via ERK phosphorylation by Rhodiola rosea L. and its marker compounds. Food Chem Toxicol. 2017 Oct;108(Pt B):419-428. doi: 10.1016/j.fct.2017.02.009. Epub 2017 Feb 8. PubMed PMID: 28189478.
15: Huang SC, Lee FT, Kuo TY, Yang JH, Chien CT. Attenuation of long-term Rhodiola rosea supplementation on exhaustive swimming-evoked oxidative stress in the rat. Chin J Physiol. 2009 Oct 31;52(5):316-24. PubMed PMID: 20034236.
16: Comte G, Chulia AJ, Vercauteren J, Allais DP. Phenylpropane glycosides from Juniperus phoenicea. Planta Med. 1996 Feb;62(1):88-9. PubMed PMID: 17252422.
17: Kucinskaite A, Pobłocka-Olech L, Krauze-Baranowska M, Sznitowska M, Savickas A, Briedis V. Evaluation of biologically active compounds in roots and rhizomes of Rhodiola rosea L. cultivated in Lithuania. Medicina (Kaunas). 2007;43(6):487-94. PubMed PMID: 17637521.
18: Rosarin FS, Arulmozhi V, Nagarajan S, Mirunalini S. Antiproliferative effect of silver nanoparticles synthesized using amla on Hep2 cell line. Asian Pac J Trop Med. 2013 Jan;6(1):1-10. doi: 10.1016/S1995-7645(12)60193-X. PubMed PMID: 23317879.
19: Ganzera M, Yayla Y, Khan IA. Analysis of the marker compounds of Rhodiola rosea L. (golden root) by reversed phase high performance liquid chromatography. Chem Pharm Bull (Tokyo). 2001 Apr;49(4):465-7. PubMed PMID: 11310675.
20: Akgul Y, Ferreira D, Abourashed EA, Khan IA. Lotaustralin from Rhodiola rosea roots. Fitoterapia. 2004 Sep;75(6):612-4. PubMed PMID: 15351122.

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